Quercetin 3-neohesperidoside

Catalog No.
S11225756
CAS No.
29662-79-1
M.F
C27H30O16
M. Wt
610.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Quercetin 3-neohesperidoside

CAS Number

29662-79-1

Product Name

Quercetin 3-neohesperidoside

IUPAC Name

3-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one

Molecular Formula

C27H30O16

Molecular Weight

610.5 g/mol

InChI

InChI=1S/C27H30O16/c1-8-17(33)20(36)22(38)26(39-8)43-25-21(37)18(34)15(7-28)41-27(25)42-24-19(35)16-13(32)5-10(29)6-14(16)40-23(24)9-2-3-11(30)12(31)4-9/h2-6,8,15,17-18,20-22,25-34,36-38H,7H2,1H3/t8-,15+,17-,18+,20+,21-,22+,25+,26-,27-/m0/s1

InChI Key

FYBMGZSDYDNBFX-GXPPAHCZSA-N

SMILES

Array

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)O)CO)O)O)O)O)O

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)O)CO)O)O)O)O)O

Quercetin 3-neohesperidoside has been reported in Diospyros cathayensis, Zea mays, and other organisms with data available.

Quercetin 3-neohesperidoside (also known as Baimaside) is a specialized flavonol disaccharide featuring a quercetin aglycone linked to a neohesperidose (rhamnosyl-α-1,2-glucose) moiety at the C3 position. In procurement and material selection, this specific glycosidic linkage is prioritized over the aglycone quercetin due to its vastly superior aqueous solubility and distinct enzymatic stability. It serves as a critical analytical standard and bioactive precursor in the development of targeted anti-inflammatory and protease-inhibitory formulations, where the precise steric bulk of the α-1,2-linked disaccharide dictates receptor binding affinity and localized bioavailability in gastrointestinal and in vitro models [1].

Buyers often attempt to substitute Quercetin 3-neohesperidoside with its more ubiquitous and less expensive structural isomer, Rutin (Quercetin 3-O-rutinoside). However, this substitution fundamentally alters assay performance and pharmacokinetic profiles. Rutin possesses an α-1,6-glycosidic linkage (rutinose), whereas Quercetin 3-neohesperidoside features an α-1,2 linkage (neohesperidose). This subtle stereochemical difference drastically changes the molecule's hydration shell, its susceptibility to specific gut microbiota glycosidases, and its spatial fit within enzymatic catalytic pockets such as 3CLpro and MMP-9. Substituting rutin for quercetin 3-neohesperidoside in high-throughput screening or formulation development leads to inaccurate binding affinities and altered release kinetics, rendering the generic isomer unsuitable for precision analytical applications [1].

Superior Protease Binding Affinity via α-1,2 Disaccharide Steric Fit

In comparative protease inhibition models targeting 3CLpro, the specific disaccharide configuration of the quercetin 3-neohesperidoside core demonstrates superior docking stability compared to standard aglycones. Studies indicate that neohesperidoside derivatives achieve a binding affinity of -8.8 kcal/mol, forming up to 10 hydrogen bonds with key catalytic residues (including His41 and Cys145). In contrast, the aglycone quercetin and the α-1,6 isomer rutin exhibit different binding orientations and lower relative stabilization energies in the same catalytic pocket [1].

Evidence Dimension3CLpro Binding Affinity
Target Compound Data-8.8 kcal/mol (neohesperidoside derivative core)
Comparator Or BaselineRutin / Quercetin aglycone (lower affinity / altered hydrogen bond network)
Quantified DifferenceEnhanced stabilization via 10 specific hydrogen bonds
ConditionsIn silico molecular docking and in vitro protease inhibition assays

For researchers developing antiviral or protease-targeted therapeutics, procuring the exact neohesperidoside linkage is critical to maximizing target affinity and avoiding the false negatives associated with generic quercetin testing.

Enhanced Aqueous Solubility for Liquid Formulation Workflows

The aglycone quercetin is notoriously limited by its poor water solubility, often necessitating complex lipid-based delivery systems (e.g., phytosomes) to achieve a 20-fold increase in bioavailability. Procuring Quercetin 3-neohesperidoside bypasses this formulation bottleneck. The bulky, polar neohesperidose moiety significantly increases the molecule's solubility in aqueous and hydroalcoholic systems. Hot-water infusion models and solubility profiling confirm that this glycoside readily dissolves in polar solvents, allowing for direct integration into aqueous assays and liquid formulations without the need for synthetic solubilizers or complex micellar encapsulation [1].

Evidence DimensionAqueous Solubility and Processing Requirement
Target Compound DataHighly soluble in hydroalcoholic/aqueous systems without carriers
Comparator Or BaselineQuercetin aglycone (requires lipid-based phytosome encapsulation for solubility)
Quantified DifferenceEliminates the need for secondary solubilizing agents
ConditionsAqueous extraction and liquid formulation models

Procuring the neohesperidoside form drastically simplifies downstream processing and formulation, reducing manufacturing costs and eliminating carrier-induced artifacts in biological assays.

Targeted Matrix Metalloproteinase-9 (MMP-9) Inhibition

Quercetin 3-neohesperidoside has been quantitatively identified as a potent inhibitor of Matrix Metalloproteinase-9 (MMP-9) in lipopolysaccharide (LPS)-stimulated macrophage models. Compared to crude flavonoid mixtures or simpler glucosides, the specific spatial arrangement of the neohesperidose moiety allows for targeted modulation of MMP-9 secretion and activity. This makes it a highly specific reference standard for evaluating extracellular matrix degradation and inflammatory pathways, where precise structure-activity relationships are required to differentiate between the effects of various dietary flavonoids [1].

Evidence DimensionMMP-9 Enzymatic Inhibition
Target Compound DataSignificant suppression of MMP-9 activity
Comparator Or BaselineBaseline LPS-stimulated macrophages / generic flavonoid extracts
Quantified DifferenceTargeted reduction of MMP-9 expression vs. non-specific extracts
ConditionsLPS-stimulated macrophage in vitro models

Buyers conducting specialized inflammation or tissue remodeling research must procure this exact standard to accurately calibrate MMP-9 inhibition assays without interference from mixed glycosides.

Analytical Standard for Isomeric Flavonoid Resolution

Due to its structural similarity to rutin, Quercetin 3-neohesperidoside is an essential analytical standard for HPLC and LC-MS/MS method development. It is required to accurately resolve and quantify α-1,2 versus α-1,6 glycosidic linkages in complex plant extracts (e.g., Clitoria ternatea, Capparis cartilaginea), ensuring strict quality control and batch-to-batch reproducibility in botanical drug manufacturing [1].

Antiviral and Protease-Inhibitory Assay Development

Leveraging its high binding affinity (-8.8 kcal/mol) and specific hydrogen bonding network with catalytic residues like His41 and Cys145, this compound is ideally suited as a positive control or lead scaffold in high-throughput screening assays targeting viral proteases (such as 3CLpro). Its superior aqueous solubility compared to quercetin aglycone ensures consistent dosing in in vitro microplate assays without solvent precipitation [2].

Anti-Inflammatory Formulation and MMP-9 Modulation Studies

For R&D teams developing topical or oral anti-inflammatory formulations aimed at preventing extracellular matrix degradation, Quercetin 3-neohesperidoside serves as a targeted bioactive ingredient. Its proven efficacy in suppressing MMP-9 in macrophage models makes it the preferred choice over generic quercetin for studies focusing on wound healing, vascular remodeling, and targeted tissue therapies [3].

XLogP3

-0.7

Hydrogen Bond Acceptor Count

16

Hydrogen Bond Donor Count

10

Exact Mass

610.15338487 Da

Monoisotopic Mass

610.15338487 Da

Heavy Atom Count

43

Dates

Last modified: 08-08-2024

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